molecular formula C15H20ClNO2 B7826685 Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride

Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride

Cat. No.: B7826685
M. Wt: 281.78 g/mol
InChI Key: HLXCXOQXUDRJLF-UHFFFAOYSA-N
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Description

Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride: is a chemical compound with the molecular formula C15H20ClNO2 . It is a derivative of octahydrocyclopenta[b]pyrrole-2-carboxylic acid, where the carboxyl group is esterified with benzyl alcohol and further converted to its hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Esterification Reaction: The carboxylic acid group of octahydrocyclopenta[b]pyrrole-2-carboxylic acid is esterified with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

  • Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors equipped with efficient mixing and temperature control systems to ensure consistent quality and yield. The process involves the following steps:

  • Preparation of Reactants: Benzyl alcohol and octahydrocyclopenta[b]pyrrole-2-carboxylic acid are prepared and purified.

  • Esterification Reaction: The reactants are mixed in a reactor with a strong acid catalyst under controlled temperature and pressure conditions.

  • Hydrochloride Formation: The ester product is treated with hydrochloric acid to form the hydrochloride salt.

  • Purification and Isolation: The final product is purified through crystallization or other suitable methods to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

  • Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.

  • Reduction Products: Alcohols and other reduced forms.

  • Substitution Products: Various substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products. Biology: It serves as a tool in biological studies, including enzyme inhibition and receptor binding assays. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or other biomolecules, leading to biological effects. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

  • Octahydrocyclopenta[b]pyrrole-2-carboxylic Acid: The parent compound without the benzyl ester group.

  • Benzyl Ester Derivatives: Other benzyl esters of different carboxylic acids.

  • Hydrochloride Salts of Various Compounds: Other hydrochloride salts used in similar applications.

Uniqueness: Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

benzyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2.ClH/c17-15(18-10-11-5-2-1-3-6-11)14-9-12-7-4-8-13(12)16-14;/h1-3,5-6,12-14,16H,4,7-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXCXOQXUDRJLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93779-29-4
Record name Cyclopenta[b]pyrrole-2-carboxylic acid, octahydro-, phenylmethyl ester, hydrochloride (1:1), (2R,3aR,6aR)-rel
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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